molecular formula C11H7ClN2O2 B1437755 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile CAS No. 263149-10-6

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

Cat. No.: B1437755
CAS No.: 263149-10-6
M. Wt: 234.64 g/mol
InChI Key: QIORUBTUDLGIII-UHFFFAOYSA-N
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Description

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile: is an organic compound with the chemical formula C11H7ClN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

Corrosion Inhibition Properties

Quinoline derivatives, including those related to 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. Computational studies have focused on the adsorption and corrosion inhibition of novel quinoline derivatives on iron surfaces. These studies reveal insights into the relationship between corrosion inhibition and various global reactivity descriptors, demonstrating the potential effectiveness of these compounds in protecting against corrosion in metals (Erdoğan et al., 2017).

Synthesis and Derivative Formation

Research into the synthesis of quinoline derivatives has yielded insights into creating various compounds, starting from related chemical structures. The findings from these studies contribute to a broader understanding of the synthetic pathways and potential applications of quinoline derivatives in different scientific fields (Gomaa, 2003).

Electrophilicity and Nucleophilicity

The electrophilicity and nucleophilicity of quinoline derivatives, including structures related to this compound, have been examined. This type of research is crucial for understanding how these compounds interact at a molecular level, which can have implications for their use in various chemical and pharmaceutical processes (Ibrahim & El-Gohary, 2016).

Fluorescent Dye Applications

Some quinoline derivatives exhibit properties that make them suitable as green fluorescent dyes. Their synthesis and characterization have been a subject of study, indicating potential applications in areas like bio-imaging and molecular tagging (Enoua et al., 2012).

Antimicrobial Activity

The antimicrobial activity of quinoline derivatives has been explored, with some compounds showing moderate activities against a range of bacteria and fungi. This area of research is significant for the potential development of new antimicrobial agents (Hagrs et al., 2015).

Chemosensor Applications

Quinoline derivatives have been investigated for their potential use as chemosensors, particularly in detecting metal ions like cadmium. Such applications are important in environmental monitoring and food safety (Prodi et al., 2001).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements associated with this compound are P261-P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxy and methoxy groups can participate in oxidation and reduction reactions.

    Condensation Reactions: The compound can undergo condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions:

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Properties

IUPAC Name

4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c1-16-10-2-7-8(3-9(10)15)14-5-6(4-13)11(7)12/h2-3,5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIORUBTUDLGIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621983
Record name 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263149-10-6
Record name 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of 0.54 g of 7-benzyloxy-4-chloro-6-methoxy-quinoline-3-carbonitrile in 10 ml of methylene chloride was cooled to 0° C. To this was added 10 ml of boron trichloride (1M in methylene chloride). The mixture darkened as it warmed to room temperature and a solid precipitated out. After stirring for 1 hour, no further reaction was observed. The solid (unreacted starting material) was filtered off, the remaining solution was cooled to 0° C. and quenched by the dropwise addition of methanol. Following evaporation of the solvent, the residue was dissolved in methylene chloride/methanol/acetone. Purification of this residue was carried out using silica gel chromatography, eluting with a solvent gradient of 1 to 5 percent methanol/methylene chloride, to provide 0.075 g of 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile as a yellow solid, dec >245° C.; mass spectrum (electrospray, m/e) M+H 235.2.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
Reactant of Route 2
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
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4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
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Reactant of Route 6
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